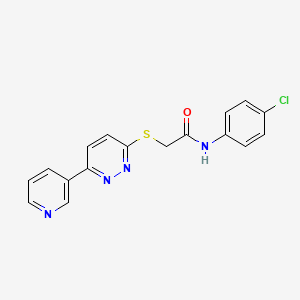
N-(4-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as CPYPA, is a novel sulfhydryl-containing compound that has been synthesized and studied for its potential therapeutic applications. This molecule has shown promising results in various scientific research studies, particularly in the fields of cancer and neurodegenerative diseases.
Scientific Research Applications
Vibrational Spectroscopic Signatures
- A study by Mary, Jenepha, Pradhan, & James (2022) examined the vibrational signatures of a similar molecule using Raman and Fourier transform infrared spectroscopy. The study used density functional theory to explore geometric equilibrium and harmonic vibrational wavenumbers, providing insights into stereo-electronic interactions and stability.
Synthesis and Characterization
- Nafeesa et al. (2017) conducted research on synthesizing N-substituted derivatives of a related compound. They evaluated the antibacterial and anti-enzymatic potential of these compounds, supported by % hemolytic activity, providing insights into the potential therapeutic applications of such compounds (Nafeesa et al., 2017).
Anticancer and Antimicrobial Activity
- Katariya, Vennapu, & Shah (2021) synthesized compounds incorporating biologically active heterocyclic entities and studied their anticancer activity against a cancer cell line panel. The compounds also demonstrated in vitro antibacterial and antifungal activities, suggesting their use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antioxidant Properties
- Research conducted by Bekircan, Özen, Gümrükçüoğlu, & Bektaş (2008) explored the synthesis of new derivatives with potential antioxidant properties. This study highlights the potential use of these compounds in developing antioxidant therapies (Bekircan et al., 2008).
Therapeutic Applications
- Rehman et al. (2018) synthesized new derivatives for the potential treatment of Alzheimer’s disease, evaluating their enzyme inhibition activity against acetylcholinesterase. The study also assessed the hemolytic activity to evaluate the compounds' safety (Rehman et al., 2018).
Molecular Docking and Photovoltaic Efficiency
- A study by Mary et al. (2020) conducted molecular docking to understand binding interactions with Cyclooxygenase 1 (COX1) and also modeled the photovoltaic efficiency of benzothiazolinone acetamide analogs. This suggests potential applications in solar cells and drug development (Mary et al., 2020).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c18-13-3-5-14(6-4-13)20-16(23)11-24-17-8-7-15(21-22-17)12-2-1-9-19-10-12/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRKAVNPQVRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)
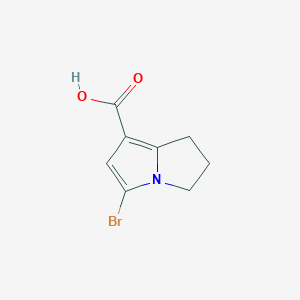
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2818311.png)

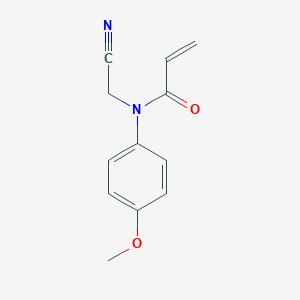

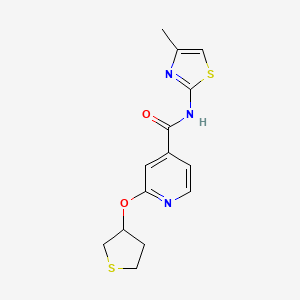
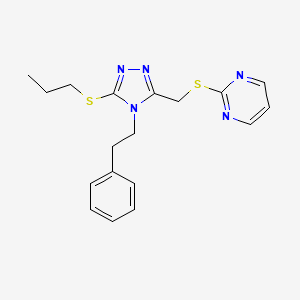
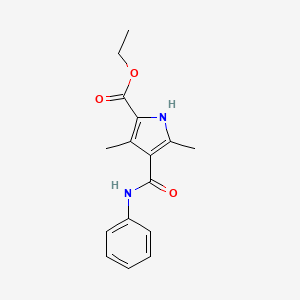
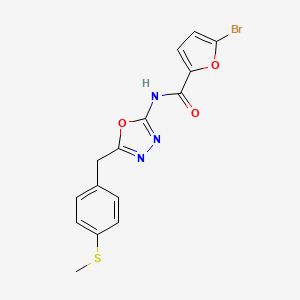
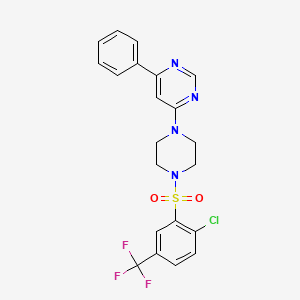
![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B2818326.png)